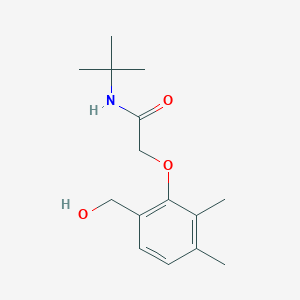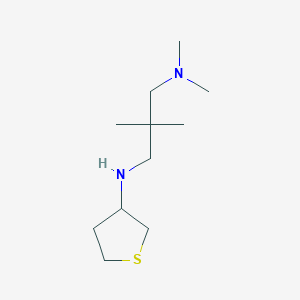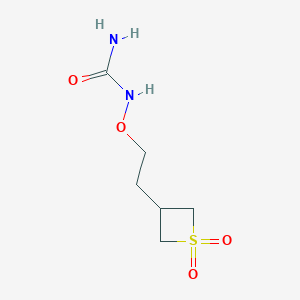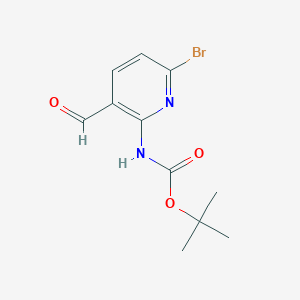
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is an organic compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate tert-butyl 2-(2,3-dimethylphenoxy)acetate. This intermediate is then subjected to hydrolysis and subsequent amidation with tert-butylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(carboxymethyl)-2,3-dimethylphenoxy)acetamide.
Reduction: Formation of N-(tert-Butyl)-2-(6-(aminomethyl)-2,3-dimethylphenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the electrophile used.
Scientific Research Applications
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and tert-butyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-2-(4-hydroxyphenoxy)acetamide
- N-(tert-Butyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(tert-Butyl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is unique due to the presence of the hydroxymethyl group at the 6-position of the phenoxy ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the tert-butyl group and the hydroxymethyl group enhances the compound’s stability and potential for diverse applications.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-tert-butyl-2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetamide |
InChI |
InChI=1S/C15H23NO3/c1-10-6-7-12(8-17)14(11(10)2)19-9-13(18)16-15(3,4)5/h6-7,17H,8-9H2,1-5H3,(H,16,18) |
InChI Key |
MCUGFLXNFUBHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)OCC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)

![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)

![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)

![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)



